

Fiscalin B CAS number, PubChem ID, and other identifiers

Author: BenchChem Technical Support Team. Date: December 2025



Fiscalin B: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Fiscalin B**, a quinazoline alkaloid with significant biological activities. This document consolidates key identifiers, experimental methodologies, and known signaling pathways to support ongoing research and development efforts.

Core Identifiers and Chemical Properties

Fiscalin B is a fungal metabolite that has garnered interest for its potential therapeutic applications. A comprehensive list of its identifiers is crucial for accurate documentation and research. While a specific CAS Registry Number for **Fiscalin B** has not been prominently identified in public databases, a collection of other key identifiers is provided below.



Identifier Type	Value	Source
PubChem CID	10091548	PubChem[1]
IUPAC Name	(1S,4R)-4-(1H-indol-3- ylmethyl)-1-propan-2-yl-2,4- dihydro-1H-pyrazino[2,1- b]quinazoline-3,6-dione	PubChem[1]
Molecular Formula	C23H22N4O2	PubChem[1]
Molecular Weight	386.4 g/mol	PubChem[1]
InChI	InChI=1S/C23H22N4O2/c1- 13(2)20-21-25-18-10-6-4-8- 16(18)23(29)27(21)19(22(28)2 6-20)11-14-12-24-17-9-5-3-7- 15(14)17/h3-10,12-13,19- 20,24H,11H2,1-2H3, (H,26,28)/t19-,20+/m1/s1	PubChem[1]
InChlKey	DNPSVQYQTPYSPH- UXHICEINSA-N	PubChem[1]
SMILES	CC(C) [C@H]1C2=NC3=CC=CC=C3 C(=O)N2INVALID-LINK N1)CC4=CNC5=CC=CC=C54	PubChem[1]
ChEBI ID	CHEBI:221976	PubChem[1]
ChEMBL ID CHEMBL5094568		PubChem[1]

Biological Activity and Mechanism of Action

Fiscalin B has been identified as an inhibitor of substance P binding to the human neurokinin-1 (NK-1) receptor.[2] Substance P is a neuropeptide involved in a variety of physiological processes, including pain transmission, inflammation, and mood regulation. By blocking the NK-1 receptor, **Fiscalin B** presents potential therapeutic applications in conditions where this pathway is dysregulated.



The interaction of **Fiscalin B** with the NK-1 receptor, a G-protein coupled receptor (GPCR), is the primary mechanism of its observed biological effects. These effects include potential neuroprotective and antitumor activities.

Experimental Protocols Synthesis of Fiscalin B

The synthesis of **Fiscalin B** can be achieved through a multi-step process. The following is a generalized protocol based on reported synthetic methods:

Materials:

- Anthranilic acid
- N-Fmoc-L-valine
- Triphenyl phosphite
- Dry pyridine
- Tryptophan methyl ester hydrochloride
- Formamide
- Appropriate solvents for extraction and purification (e.g., ethyl acetate, hexane)
- Reagents for deprotection (e.g., piperidine)

Methodology:

- Formation of the Benzoxazinone Intermediate:
 - In a round-bottom flask, dissolve anthranilic acid and N-Fmoc-L-valine in dry pyridine.
 - Add triphenyl phosphite to the mixture.
 - Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for an extended period (e.g., 24-48 hours) to facilitate the formation of the benzoxazinone



intermediate.

- · Coupling with Tryptophan Moiety:
 - To the crude benzoxazinone intermediate, add tryptophan methyl ester hydrochloride.
 - Heat the mixture, potentially using microwave irradiation, to promote the coupling reaction and formation of the pyrazinoquinazoline-dione core structure.
- · Deprotection and Cyclization:
 - If a protecting group like Fmoc is used, it needs to be removed. This is typically achieved by treating the intermediate with a solution of piperidine in a suitable solvent.
 - The final cyclization to yield Fiscalin B may occur spontaneously upon deprotection or may require additional heating.

Purification:

The crude product is purified using standard techniques such as column chromatography
on silica gel, eluting with a gradient of solvents like hexane and ethyl acetate to isolate the
pure Fiscalin B.

Neurokinin-1 (NK-1) Receptor Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of **Fiscalin B** for the NK-1 receptor.

Materials:

- Cell membranes expressing the human NK-1 receptor.
- Radiolabeled substance P (e.g., [1251]-Substance P) as the radioligand.
- Fiscalin B as the competitor compound.
- Assay buffer (e.g., Tris-HCl buffer containing bovine serum albumin and appropriate protease inhibitors).



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- · Scintillation cocktail.
- · Scintillation counter.

Methodology:

- · Assay Setup:
 - Prepare a series of dilutions of Fiscalin B.
 - In a multi-well plate, add the cell membranes, a fixed concentration of the radiolabeled substance P, and the different concentrations of Fiscalin B.
 - Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of unlabeled substance P).
- Incubation:
 - Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a specific duration to allow the binding to reach equilibrium.
- Filtration:
 - Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
 - Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
- Detection:
 - Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.
- Data Analysis:



- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the Fiscalin B concentration.
- Determine the IC50 value (the concentration of Fiscalin B that inhibits 50% of the specific binding of the radioligand).
- The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathway

Fiscalin B exerts its effects by inhibiting the signaling cascade initiated by the binding of substance P to the NK-1 receptor. The following diagram illustrates the key steps in this pathway.



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NK-1 Receptor Signaling Pathway and Inhibition by **Fiscalin B**.

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References

- 1. Fiscalin B | C23H22N4O2 | CID 10091548 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fiscalins: new substance P inhibitors produced by the fungus Neosartorya fischeri. Taxonomy, fermentation, structures, and biological properties PubMed [pubmed.ncbi.nlm.nih.gov]
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